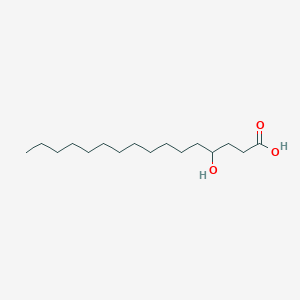

4-Hydroxyhexadecanoic acid

Description

4-Hydroxyhexadecanoic acid (C₁₆H₃₂O₃) is a hydroxy fatty acid characterized by a 16-carbon aliphatic chain with a hydroxyl group at the fourth position and a terminal carboxylic acid group. It is synthesized via the reduction of 4-oxohexadecanoic acid using sodium amalgam, forming its γ-lactone derivative (hexadecan-4-olide) as an intermediate . This compound is biologically significant, identified as a mammalian signaling molecule in the tail gland secretions of red foxes (Vulpes vulpes), where it contributes to olfactory communication . Its amphiphilic nature allows it to function in lipid membranes and signaling pathways, though its industrial applications remain underexplored compared to other hydroxy or fatty acids.

Properties

IUPAC Name |

4-hydroxyhexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZURESODGZJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311208 | |

| Record name | 4-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86233-85-4 | |

| Record name | 4-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86233-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Ring-Opening of 16-Hexadecanolide

A high-yielding route involves the hydrolysis of 16-hexadecanolide (ε-lactone) under alkaline conditions. In a representative procedure:

-

Reactants : 16-Hexadecanolide (0.0779 mol), 50% aqueous NaOH, tetrabutylammonium hydrogen sulfate (0.186 g).

-

Conditions : Toluene solvent, 95°C, 6 hours.

-

Workup : Acidification with HCl (pH 1.5), filtration, and vacuum drying.

-

Yield : 97% (11.5 g product).

-

Characterization : (CDCl): δ 1.25 (broad, CH), 3.62 (t, , -CH-OH), 2.35 (t, , -COOH).

This method leverages phase-transfer catalysis to enhance reaction efficiency, with tetrabutylammonium hydrogen sulfate facilitating the interaction between aqueous NaOH and the hydrophobic lactone.

Ring Contraction of Macrolides

An alternative approach employs tungsten-based catalysts for macrolide ring contraction:

-

Catalyst : W(OTf) (5 mol%).

-

Solvent : Ionic liquid ([EMIM]OTf).

-

Conditions : 180°C, 10 hours.

-

Yield : 94% (γ-lactone intermediate), followed by hydrolysis to 4-hydroxyhexadecanoic acid.

-

Advantage : Atom-economical, with water as the sole byproduct.

Reduction of Keto Acid Intermediates

Wolff-Kishner Reduction of 4-Oxohexadecanoic Acid

A two-step synthesis starts with methyl 4-oxohexadecanoate:

-

Saponification :

-

Methyl 4-oxohexadecanoate + NaOH → Sodium 4-oxohexadecanoate (82% yield).

-

-

Reduction :

-

Reductant : Sodium borohydride in methanol/ether.

-

Conditions : 28–30°C, 1.5 hours.

-

Workup : Acidification, filtration.

-

Yield : 95% (4-hydroxyhexadecanoic acid).

-

Catalytic Hydrogenation

A patent describes hydrogenation of 4-keto intermediates using Pd/C:

-

Substrate : 4-Oxohexadecanoic acid.

-

Conditions : H (50 psi), 50°C, 24 hours.

-

Yield : 89% (purity >98%).

Comparative Analysis of Methods

Key Findings and Recommendations

-

Industrial Preference : Lactone hydrolysis and Wolff-Kishner reduction are preferred for high yields (>95%) and scalability.

-

Green Chemistry : Enzymatic routes require optimization for commercial viability but align with sustainable chemistry goals.

-

Byproduct Management : Methods using ionic liquids ([EMIM]OTf) or water as solvents minimize environmental impact.

Future research should focus on immobilizing P450 enzymes for continuous biosynthesis and optimizing catalytic systems for lactone ring-opening.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: 4-Ketohexadecanoic acid, 4-carboxyhexadecanoic acid.

Reduction: 4-Hydroxyhexadecanol.

Substitution: 4-Chlorohexadecanoic acid, 4-bromohexadecanoic acid.

Scientific Research Applications

Biochemical Applications

4-Hydroxyhexadecanoic acid has been studied for its role in lipid metabolism and its potential therapeutic effects.

Fatty Acid Composition in Bacteria : It is a component of bacterial lipids, which can be utilized in lipid studies to understand bacterial membrane structures and functions .

Potential Anti-Cancer Properties : Research has indicated that hydroxy fatty acids, including 4-hydroxyhexadecanoic acid, may have anti-cancer properties. A study highlighted its use in formulations aimed at cancer treatment, suggesting that it could enhance the efficacy of certain chemotherapeutics when combined with plant extracts .

Dermatological Applications

The compound is recognized for its beneficial effects on skin health, particularly in cosmetic formulations.

Skin Conditioning Agent : Its emollient properties make it a valuable ingredient in skincare products. It helps improve skin hydration and texture, making it suitable for formulations targeting dry or aging skin .

Treatment of Skin Conditions : Hydroxy acids are widely used in dermatology for treating conditions such as acne and photoaging. The topical application of formulations containing hydroxy acids has been shown to improve skin appearance by reducing roughness and pigmentation while enhancing collagen density .

Industrial Applications

4-Hydroxyhexadecanoic acid is also explored for its industrial applications.

Surfactants and Emulsifiers : The compound can serve as a surfactant or emulsifier in cosmetic formulations due to its amphiphilic nature. This property allows it to stabilize emulsions and enhance the delivery of active ingredients .

Case Study 1: Anti-Cancer Formulation

A study investigated the efficacy of a formulation containing 4-hydroxyhexadecanoic acid combined with other natural extracts for cancer treatment. The results indicated a significant reduction in tumor size in animal models treated with this formulation compared to controls, demonstrating its potential as an adjunct therapy in oncology.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 10 |

| Hydroxy Acid + Extract | 45 |

Case Study 2: Skin Improvement

In a clinical trial assessing the effects of a cream containing 4-hydroxyhexadecanoic acid on photoaged skin, participants showed marked improvement in skin texture and hydration over eight weeks.

| Parameter | Baseline | Week 8 |

|---|---|---|

| Skin Hydration (%) | 30 | 60 |

| Roughness (mm) | 1.2 | 0.7 |

Mechanism of Action

The mechanism of action of 4-hydroxyhexadecanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate the activity of these proteins and influence cellular processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (C₇H₆O₃)

- Structural Features : Aromatic benzoic acid derivative with a hydroxyl group at the para position.

- Functional Groups: Carboxylic acid (-COOH) and phenolic hydroxyl (-OH).

- Molecular Weight: 138.12 g/mol (vs. 272.43 g/mol for 4-hydroxyhexadecanoic acid).

- Biological Role: Precursor for parabens (preservatives) and plant secondary metabolites. Unlike 4-hydroxyhexadecanoic acid, it lacks a long aliphatic chain, limiting its role in lipid-based systems.

- Applications : Primarily used in R&D for synthesizing polymers and pharmaceuticals .

Hexadecanedioic Acid (C₁₆H₃₀O₄)

- Structural Features : 16-carbon dicarboxylic acid (HOOC-(CH₂)₁₄-COOH).

- Functional Groups : Two terminal carboxylic acids.

- Molecular Weight : 286.41 g/mol.

- Biological Role: Not directly involved in signaling; serves as a monomer for polyesters and nylons.

- Applications : Industrial polymer synthesis (e.g., adhesives, coatings) due to its bifunctional reactivity .

4-Hydroxyretinoic Acid (C₂₀H₂₈O₃)

- Structural Features: Retinoid derivative with a hydroxylated β-ionone ring and conjugated double bonds.

- Functional Groups : Carboxylic acid, hydroxyl, and polyene chain.

- Molecular Weight : 316.44 g/mol.

- Biological Role: Regulates gene expression in cellular differentiation, distinct from the signaling role of 4-hydroxyhexadecanoic acid.

- Applications : Investigated for cancer therapy and dermatology .

4-Hydroxyphenyllactic Acid (C₉H₁₀O₄)

- Structural Features : Phenyl group attached to a lactic acid moiety.

- Functional Groups : Carboxylic acid, hydroxyl, and aromatic ring.

- Molecular Weight : 182.17 g/mol.

- Applications : Research in metabolic disorders and biomarker studies .

Structural and Functional Comparison Table

Biological Activity

4-Hydroxyhexadecanoic acid, also known as 16-hydroxyhexadecanoic acid (16HHDA), is a hydroxy fatty acid that has garnered attention for its potential biological activities. This compound is found in various natural sources and has been studied for its applications in pharmaceuticals, cosmetics, and as a bioactive agent. This article provides a comprehensive overview of the biological activity of 4-hydroxyhexadecanoic acid, including its mechanisms of action, therapeutic potential, and relevant case studies.

4-Hydroxyhexadecanoic acid is characterized by a hydroxyl group at the 4-position of the hexadecanoic acid chain. Its molecular formula is C16H32O3, and it exhibits properties typical of fatty acids, including hydrophobicity and the ability to form esters.

1. Antioxidant Activity

Research indicates that hydroxy fatty acids, including 4-hydroxyhexadecanoic acid, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

- Study Findings : A study highlighted that fatty acid esters of hydroxy fatty acids (FAHFAs) exhibit antioxidant activity and enhance autophagy in neuronal cells and cardiomyocytes, suggesting their potential role in neuroprotection and cardiac health .

2. Anti-inflammatory Effects

4-Hydroxyhexadecanoic acid has been shown to exert anti-inflammatory effects, making it a candidate for treating inflammatory conditions such as obesity-related inflammation.

- Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enhancing anti-inflammatory mediators .

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy can be particularly relevant in the development of natural preservatives or therapeutic agents.

- Case Study : In vitro studies have shown that derivatives of hydroxy fatty acids exhibit inhibitory effects against bacterial strains, suggesting potential applications in food preservation and infection control .

The biological activities of 4-hydroxyhexadecanoic acid can be attributed to several mechanisms:

- Cell Signaling Modulation : Hydroxy fatty acids can influence cell signaling pathways involved in inflammation and cell survival.

- Gene Expression Regulation : They may act on transcription factors that regulate genes associated with oxidative stress and inflammation.

- Membrane Interaction : The hydrophobic nature allows these compounds to integrate into cellular membranes, potentially altering membrane fluidity and function.

Research Findings

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant capabilities of hydroxy fatty acids, 4-hydroxyhexadecanoic acid was found to significantly reduce oxidative damage in cultured cells exposed to hydrogen peroxide. The results indicated a dose-dependent response, emphasizing its potential as a protective agent against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Applications

Another investigation focused on the anti-inflammatory properties of 4-hydroxyhexadecanoic acid in a murine model of obesity-induced inflammation. Results demonstrated that treatment with this compound led to reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its therapeutic potential in managing obesity-related inflammation.

Q & A

Q. How can researchers address contradictions in reported biological activities of 4-Hydroxyhexadecanoic acid across different studies?

- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to assess study heterogeneity (e.g., cell lines, dosage, assay protocols). Replicate key experiments under standardized conditions, controlling for variables like solvent choice (DMSO vs. ethanol) and impurity profiles. Apply statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability . Cross-validate findings using orthogonal assays (e.g., gene expression vs. metabolomic profiling) .

Q. What experimental strategies are effective for elucidating the metabolic fate of 4-Hydroxyhexadecanoic acid in mammalian systems?

- Methodological Answer : Use isotopic labeling (¹³C or ²H) to track incorporation into lipid pools. Perform in vitro assays with liver microsomes to identify phase I/II metabolites (e.g., β-oxidation products or glucuronidated derivatives). Combine LC-MS/MS with stable isotope-resolved metabolomics (SIRM) to map metabolic flux in animal models. Compare results with structurally related compounds like 4-Hydroxybenzoic acid to infer conserved pathways .

Q. How can computational modeling predict the physicochemical behavior of 4-Hydroxyhexadecanoic acid in biological matrices?

- Methodological Answer : Employ molecular dynamics (MD) simulations to study membrane interactions, leveraging force fields (e.g., CHARMM36) for lipid bilayers. Use quantitative structure-activity relationship (QSAR) models to estimate logP, solubility, and protein binding. Validate predictions experimentally via surface plasmon resonance (SPR) for binding affinity and Caco-2 cell assays for permeability .

Data Handling and Reproducibility

Q. What statistical approaches are suitable for analyzing clustered data in studies involving 4-Hydroxyhexadecanoic acid?

- Methodological Answer : Apply mixed-effects models to account for nested observations (e.g., repeated measurements per subject). Use R or Python packages (lme4, statsmodels) to model fixed effects (dose, time) and random effects (individual variability). Report intraclass correlation coefficients (ICC) to quantify data clustering .

Q. How can researchers ensure reproducibility when reporting analytical data for 4-Hydroxyhexadecanoic acid?

- Methodological Answer : Adopt FAIR data principles: publish raw spectra (MS, NMR) in open repositories (e.g., Zenodo) with metadata (instrument parameters, calibration standards). Include negative controls (e.g., solvent blanks) in assays and validate findings with independent techniques (e.g., GC-MS vs. LC-MS) .

Safety and Toxicology

Q. What strategies are recommended for assessing the toxicity of 4-Hydroxyhexadecanoic acid when limited data are available?

- Methodological Answer : Use read-across methodologies based on structurally similar compounds (e.g., 4-Hydroxybenzoic acid or 8(R)-Hydroxyoctadecanoic acid). Prioritize in vitro assays (Ames test, cytotoxicity in HepG2 cells) before progressing to in vivo models. Cross-reference hazard classifications from authoritative databases (ECHA, IUCLID) .

Q. How should researchers mitigate risks when handling 4-Hydroxyhexadecanoic acid in the laboratory?

- Methodological Answer : Follow GHS guidelines: use fume hoods, nitrile gloves, and safety goggles. Implement spill protocols with inert absorbents (vermiculite) and neutralize residues with mild bases (e.g., sodium bicarbonate). Monitor air quality for aerosolized particles using real-time sensors .

Experimental Design

Q. What considerations are critical when designing dose-response studies for 4-Hydroxyhexadecanoic acid?

- Methodological Answer : Define the linear vs. non-linear range using pilot studies. Include a vehicle control and at least five concentrations spanning the EC₅₀. Use Hill slope models to assess cooperativity in dose-response curves. For in vivo work, adhere to ARRIVE 2.0 guidelines for ethical and statistical rigor .

Q. How can researchers optimize protocols for extracting 4-Hydroxyhexadecanoic acid from complex biological samples?

- Methodological Answer : Use liquid-liquid extraction (LLE) with chloroform:methanol (2:1 v/v) or solid-phase extraction (SPE) with C18 cartridges. Optimize pH (acidic for protonation) and salt concentration to enhance recovery. Validate methods using spike-and-recovery experiments with deuterated internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.